3-(3-硝基苯基)丙酸甲酯

描述

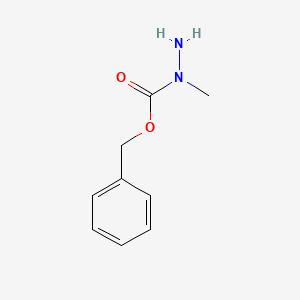

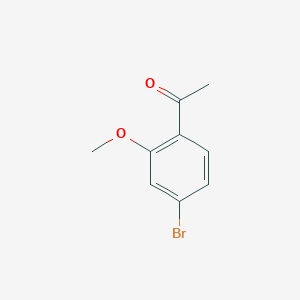

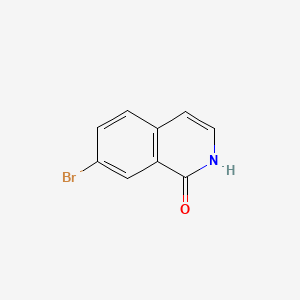

Methyl 3-(3-nitrophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure is a common motif in various synthetic compounds and can be found in different contexts, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to methyl 3-(3-nitrophenyl)propanoate often involves multi-step reactions that may include nitration, reduction, and esterification processes. For instance, a related compound, ethyl 3-(3-aminophenyl)propanoate, was synthesized using a tandem Knoevenagel condensation and alkylidene reduction of 3-nitrobenzaldehyde, followed by a reduction and simultaneous esterification using stannous chloride in ethanol . This method showcases the potential synthetic routes that could be adapted for the synthesis of methyl 3-(3-nitrophenyl)propanoate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(3-nitrophenyl)propanoate has been elucidated using crystallographic methods. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined, revealing intramolecular hydrogen bonding between the nitro group and a hydroxyl group . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl 3-(3-nitrophenyl)propanoate would be influenced by the presence of the nitro group and the ester functionality. The nitro group is an electron-withdrawing group that can affect the electron density on the phenyl ring, potentially making it more susceptible to nucleophilic attacks. Additionally, the ester group could undergo hydrolysis or transesterification reactions under appropriate conditions. The synthesis of various isomeric products, as seen in the reaction of methyl 3-oxobutanoate with arylhydrazines, demonstrates the versatility of reactions involving similar ester compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-(3-nitrophenyl)propanoate would be influenced by its molecular structure. The presence of the nitro and ester groups would affect its polarity, solubility, and boiling point. For instance, the crystal structure analysis of related compounds provides insights into the potential hydrogen bonding capabilities, which can influence the compound's melting point and solubility in various solvents . The polarized molecular-electronic structure observed in some isomeric compounds suggests that methyl 3-(3-nitrophenyl)propanoate may also exhibit polarity, affecting its interactions with other molecules and solvents .

科学研究应用

1. 催化和酶活性

3-(3-硝基苯基)丙酸甲酯已在催化领域得到研究,特别是与全 O 甲基化环糊精一起。这些化合物表现出显着的酶催化作用,提供 500-1000 倍的速率加速,表明在生化反应和工业过程中的潜在应用 (Fenger 和 Bols,2010)。

2. 生物降解和环境应用

研究表明某些微生物(如 Ralstonia sp. SJ98)在类似硝基苯基化合物的生物降解中发挥作用。这些研究对于了解环境净化和生物修复过程至关重要,尤其是在被农药污染的土壤中 (Bhushan 等,2000)。

3. 生物活性化合物的合成

该化合物已用于通过对映选择性催化合成 β2-同氨基酸。这种合成方法对于开发新药和研究生物过程至关重要 (Rimkus 和 Sewald,2003)。

4. 化学结构和晶体学

研究集中于相关硝基苯基化合物的分子和晶体结构,提供了对其构象和对肽合成的影响的见解。这项研究对于了解这些化合物在各种应用中的化学行为至关重要 (Crisma 和 Toniolo,2002)。

5. 药物合成

还进行了利用类似硝基苯基丙酸酯作为中间体的各种药物的合成研究。这些研究极大地促进了新药和治疗剂的开发 (Shahid 等,2006)。

安全和危害

“Methyl 3-(3-nitrophenyl)propanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

属性

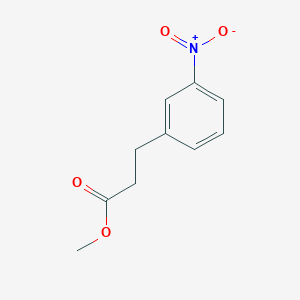

IUPAC Name |

methyl 3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVBKWKVTOTPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-nitrophenyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。